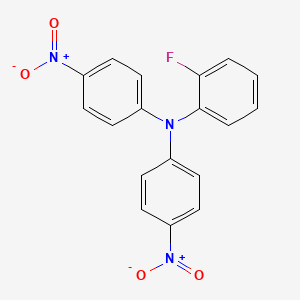

2-Fluoro-N,N-bis(4-nitrophenyl)aniline

Vue d'ensemble

Description

2-Fluoro-N,N-bis(4-nitrophenyl)aniline is a chemical compound with the molecular formula C18H12FN3O4 and a molecular weight of 353.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H12FN3O4/c19-17-3-1-2-4-18(17)20(13-5-9-15(10-6-13)21(23)24)14-7-11-16(12-8-14)22(25)26/h1-12H . The structure of this compound can be analyzed using this code.Applications De Recherche Scientifique

High Temperature Electro-Optics

A novel approach to high temperature electro-optics involves the synthesis of polycarbonates with high thermal stability through Ullmann coupling. This process includes the creation of novel 4′-(4-nitrophenylazo)-N,N-bis(4-hydroxyphenyl)aniline compounds. These compounds are used to produce polycarbonates that exhibit excellent solubility in organic solvents and can form high-quality films for electro-optic analysis. The resulting copolymers have shown promising electro-optic properties, demonstrating the potential of such materials in high-temperature applications (Suresh et al., 2003).

Suzuki–Miyaura Cross-Coupling Reaction

In the field of organic synthesis, specific complexes have been used to catalyze the Suzuki–Miyaura cross-coupling reaction, a key step in creating various organic compounds. This reaction is particularly efficient for aniline bromides and iodides, demonstrating the versatility of these catalysts in synthesizing aniline derivatives and their potential applications in pharmaceuticals and materials science (Wang et al., 2015).

Electrochromic Materials

Novel electrochromic materials employing nitrotriphenylamine units as acceptors and various thiophene derivatives as donors have been synthesized. These materials, through electropolymerization, form highly stable conducting polymers suitable for NIR electrochromic applications. Their properties, including outstanding optical contrasts and fast switching speeds, make them viable for use in smart windows and displays (Li et al., 2017).

Fluorescent Organic Nanoparticles

Research into phenothiazine-based organic molecules has led to the development of compounds capable of exhibiting multiple fluorescent behaviors. These compounds can form fluorescent organic nanoparticles (FON) in specific conditions and emit red fluorescence, indicating their potential in biomedical imaging and cancer therapy (Hsieh et al., 2015).

Chemical Sensors

A study on water-soluble cruciform fluorophores has revealed their potential as chemical sensors for protons and selected metal ions. These fluorophores exhibit changes in fluorescence upon interaction with metal ions, highlighting their applications in environmental monitoring and analytical chemistry (Tolosa et al., 2008).

Propriétés

IUPAC Name |

2-fluoro-N,N-bis(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O4/c19-17-3-1-2-4-18(17)20(13-5-9-15(10-6-13)21(23)24)14-7-11-16(12-8-14)22(25)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQDSAJSMBZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

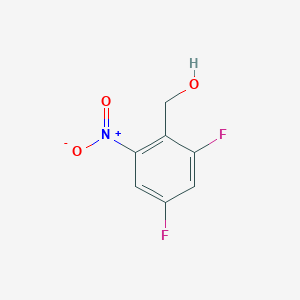

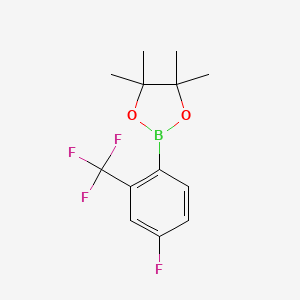

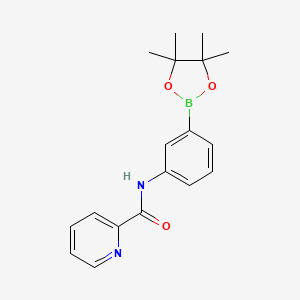

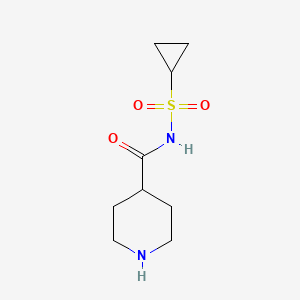

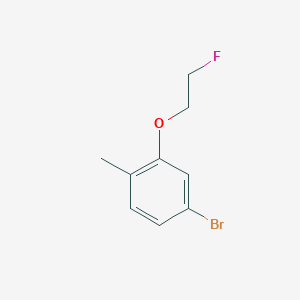

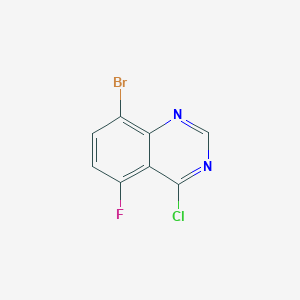

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)